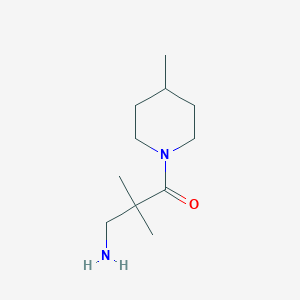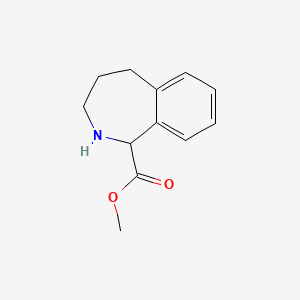
N-Methyl-4-(piperazin-2-YL)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-4-(piperazin-2-YL)aniline is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an aniline moiety. It is used in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(piperazin-2-YL)aniline can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as reductive amination, Buchwald–Hartwig amination, and aromatic nucleophilic substitution .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(piperazin-2-YL)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted piperazine compounds .
Scientific Research Applications
N-Methyl-4-(piperazin-2-YL)aniline has numerous scientific research applications across different fields:
Mechanism of Action
The mechanism of action of N-Methyl-4-(piperazin-2-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, in the context of Alzheimer’s disease, it may inhibit acetylcholinesterase and prevent β-amyloid aggregation, thereby enhancing cognitive function . The compound’s effects are mediated through binding to active sites on target enzymes or receptors, leading to modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
4-(1-Piperazinyl)aniline: Similar in structure but lacks the methyl group on the piperazine ring.
N-Methylpiperazine: Contains the piperazine ring with a methyl group but lacks the aniline moiety.
Piperidine derivatives: These compounds share the piperidine ring structure but differ in their substituents and biological activities.
Uniqueness
N-Methyl-4-(piperazin-2-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperazine ring and the aniline moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-methyl-4-piperazin-2-ylaniline |
InChI |
InChI=1S/C11H17N3/c1-12-10-4-2-9(3-5-10)11-8-13-6-7-14-11/h2-5,11-14H,6-8H2,1H3 |
InChI Key |
PPZRJHITYZHFOY-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2CNCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Bromobicyclo[3.2.1]octane](/img/structure/B13195032.png)

![1-{4-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13195044.png)






![tert-Butyl N-[(4-ethoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B13195101.png)



